(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one

Übersicht

Beschreibung

(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical and biological properties to these molecules .

Vorbereitungsmethoden

The synthesis of (2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .

Analyse Chemischer Reaktionen

(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings, using reagents like halogens or nitrating agents

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, (2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one serves as a valuable precursor for synthesizing various organic molecules. Its unique structure allows it to participate in various organic transformations, making it an essential reagent in synthetic organic chemistry. The compound can undergo oxidation, reduction, and electrophilic substitution reactions to produce a range of derivatives.

Biology and Medicine

The biological activities of this compound have been extensively studied:

-

Anticancer Activity : Research has demonstrated significant anticancer properties against various cancer cell lines. For instance:

These findings indicate that the compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

Cell Line IC (µM) Pro-apoptotic Effect (%) HG-3 0.17 - 2.69 82 - 95 PGA-1 0.35 - 1.97 87 - 97 - Anti-inflammatory Effects : The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in various models. This activity suggests its potential therapeutic application in treating inflammatory diseases.

- Antioxidant Properties : Its ability to scavenge free radicals contributes to its antioxidant effects, which can enhance endogenous antioxidant defenses within biological systems.

Materials Science

In materials science, this compound is utilized in developing nonlinear optical materials due to its favorable electronic properties. The compound's structure allows it to exhibit unique optical characteristics that are beneficial for applications in photonics and optoelectronics.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study evaluated the effects of the compound on chronic lymphocytic leukemia (CLL) cell lines, revealing a strong antiproliferative effect with significant pro-apoptotic activity at concentrations that did not adversely affect healthy cells.

- Inflammation Model : In a rat model of inflammation, administration of the compound resulted in a marked reduction in paw edema and levels of inflammatory markers in serum, underscoring its potential as an anti-inflammatory agent.

Wirkmechanismus

The biological activities of (2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its anticancer activity is linked to its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound interacts with tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase . Additionally, it can modulate various signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one is unique among chalcone derivatives due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Similar compounds include:

(E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Known for its anticancer and antimicrobial activities.

(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Studied for its spectroscopic properties and chemical reactivity

These compounds share the chalcone backbone but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities.

Biologische Aktivität

(2E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is recognized for its diverse biological activities. Chalcones are characterized by an α,β-unsaturated carbonyl moiety that enhances their reactivity and biological interactions. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

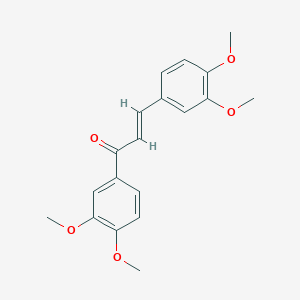

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two methoxy groups on each aromatic ring, which significantly influence its electronic properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system allows the compound to engage in Michael addition reactions with nucleophilic sites on biomolecules. This interaction can modulate enzyme activity and receptor signaling pathways, contributing to its observed pharmacological effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This activity is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in several studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. These properties suggest potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound. It has shown selective cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.43 - 7.84 | Induction of apoptosis |

| HepG2 | 4.98 - 14.65 | Caspase activation |

Comparative Analysis

When compared to other chalcone derivatives, this compound exhibits enhanced biological activity due to the presence of methoxy groups that improve electron donation and stability. For instance:

Table 2: Comparison with Similar Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| (E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | Moderate | Low | Moderate |

| (E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | Low | Moderate | Low |

| This compound | High | High | High |

Case Studies

A notable study evaluated the effects of this compound on microtubule dynamics in cancer cells. The results showed that the compound could significantly inhibit microtubule assembly at concentrations as low as 20 µM . Additionally, further investigations into its mechanism revealed that it may interfere with cell cycle progression by inducing G2/M phase arrest in cancer cells.

Eigenschaften

IUPAC Name |

(E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-16-9-6-13(11-18(16)23-3)5-8-15(20)14-7-10-17(22-2)19(12-14)24-4/h5-12H,1-4H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVWDGQCMVBWDD-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7355-34-2 | |

| Record name | NSC43323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.